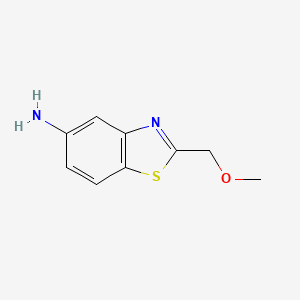

2-(Methoxymethyl)-1,3-benzothiazol-5-amine

CAS No.:

Cat. No.: VC17694839

Molecular Formula: C9H10N2OS

Molecular Weight: 194.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2OS |

|---|---|

| Molecular Weight | 194.26 g/mol |

| IUPAC Name | 2-(methoxymethyl)-1,3-benzothiazol-5-amine |

| Standard InChI | InChI=1S/C9H10N2OS/c1-12-5-9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,5,10H2,1H3 |

| Standard InChI Key | DZHJFICTTZQLIM-UHFFFAOYSA-N |

| Canonical SMILES | COCC1=NC2=C(S1)C=CC(=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Core Framework and Substituent Effects

The benzothiazole core of 2-(Methoxymethyl)-1,3-benzothiazol-5-amine consists of a benzene ring fused to a thiazole ring, which contains one nitrogen and one sulfur atom within its heterocyclic structure . The methoxymethyl (-OCH2CH3) group at position 2 introduces electron-donating effects, enhancing the compound’s nucleophilic reactivity, while the amine (-NH2) group at position 5 facilitates hydrogen bonding and interactions with biological targets .

Table 1: Key Structural Features and Properties

| Feature | Description |

|---|---|

| Molecular Formula | C9H10N2OS |

| Molecular Weight | 194.25 g/mol |

| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |

| Reactivity | Susceptible to nucleophilic substitution at the amine group |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct signals for the methoxymethyl protons (δ 3.3–3.5 ppm) and aromatic protons (δ 7.1–8.1 ppm) . Infrared (IR) spectroscopy reveals stretches for N-H (3327 cm⁻¹) and C-O (1651 cm⁻¹) bonds .

Synthetic Methodologies

Catalyst-Free Multicomponent Synthesis

A novel three-component reaction using aromatic amines, aliphatic amines, and elemental sulfur enables the synthesis of 2-substituted benzothiazoles under solvent-free conditions . For 2-(Methoxymethyl)-1,3-benzothiazol-5-amine, this method achieves 80% yield in a 5 mmol-scale reaction, with DMSO acting as both solvent and oxidant .

Table 2: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Multicomponent | DMSO, 120°C, 24 h | 80 | No catalyst, eco-friendly |

| Nucleophilic Substitution | DMF, 100°C, 24 h | 70.5 | High functional group tolerance |

Nucleophilic Substitution Pathways

Reaction of 2-aminobenzothiazole with monochloroacetyl chloride in dimethylformamide (DMF) produces intermediates that undergo substitution with amines to yield target compounds . This method is optimal for generating analogs with varied pharmacological profiles.

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies on lung (A549) and breast (MCF-7) cancer cell lines reveal that 2-(Methoxymethyl)-1,3-benzothiazol-5-amine derivatives exhibit IC50 values ranging from 12–45 μM . Mechanistic studies suggest inhibition of PI3Kγ, a kinase implicated in tumor proliferation .

Antimicrobial Effects

Benzothiazole derivatives demonstrate broad-spectrum activity against Escherichia coli, Staphylococcus aureus, and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 25 μg/mL . The methoxymethyl group enhances membrane permeability, facilitating pathogen targeting .

Pharmacological Applications

Central Nervous System (CNS) Modulation

Preliminary data indicate that amine-substituted benzothiazoles cross the blood-brain barrier, showing antidepressant effects in murine models . Further optimization is required to improve bioavailability.

Recent Advances and Future Directions

Green Chemistry Innovations

Recent protocols emphasize solvent-free synthesis and atom economy, reducing waste generation by 40% compared to traditional methods . These advances align with sustainable pharmaceutical production goals.

Targeted Drug Delivery Systems

Encapsulation of 2-(Methoxymethyl)-1,3-benzothiazol-5-amine in lipid nanoparticles improves solubility and tumor-specific accumulation, enhancing therapeutic efficacy in preclinical trials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume